molecular formula C27H33NO6 B10899092 [2-Ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid

[2-Ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid

Cat. No.: B10899092
M. Wt: 467.6 g/mol
InChI Key: HCBBDUFGOBIUPY-UHFFFAOYSA-N
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Description

[2-Ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid (hereafter referred to as Compound X) is a structurally complex molecule featuring a decahydroacridine core fused with a phenoxyacetic acid moiety. The decahydroacridine system contains two ketone groups at positions 1 and 8, while the phenoxy ring is substituted with an ethoxy group at position 2 and the acetic acid chain at position 4.

Properties

Molecular Formula

C27H33NO6

Molecular Weight

467.6 g/mol

IUPAC Name

2-[2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,4,5,7,9,10-hexahydroacridin-9-yl)phenoxy]acetic acid

InChI

InChI=1S/C27H33NO6/c1-6-33-21-9-15(7-8-20(21)34-14-22(31)32)23-24-16(10-26(2,3)12-18(24)29)28-17-11-27(4,5)13-19(30)25(17)23/h7-9,23,28H,6,10-14H2,1-5H3,(H,31,32)

InChI Key

HCBBDUFGOBIUPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID involves multiple steps, starting with the preparation of the acridine moiety. The acridine derivative is then reacted with phenoxyacetic acid under specific conditions to yield the final product. Common reagents used in these reactions include ethyl alcohol, acetic acid, and various catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using metal-organic chemical vapor deposition (MOCVD) techniques. This method allows for excellent composition control and uniformity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between Compound X and related compounds:

Compound Name Core Structure Substituents Functional Groups Key Features
Compound X Decahydroacridine 2-Ethoxy, 4-acetic acid on phenoxy ring Ketones, carboxylic acid Nitrogen-containing core; high steric hindrance from tetramethyl groups
Compound A (4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxyacetic acid) Xanthene 4-Acetic acid on phenoxy ring Ketones, carboxylic acid Oxygen-containing core; less steric hindrance compared to decahydroacridine
Compound B (2-[2,3-Dibromo-4-(1,8-dioxo-octahydroxanthen-9-yl)-6-ethoxy-phenoxy]-acetamide) Xanthene 2,3-Dibromo, 6-ethoxy, 4-acetamide on phenoxy ring Ketones, amide Bromine substituents enhance electrophilicity; amide improves lipophilicity
Compound D (9-Amino-1,2,3,4-tetrahydroacridine derivatives) Tetrahydroacridine 9-Amino group Amine Basic amino group enables protonation; simpler ring system

Physicochemical Properties

  • Solubility : Compound X’s carboxylic acid group enhances water solubility compared to amide derivatives like Compound B. However, the bulky decahydroacridine core may reduce solubility relative to smaller xanthene-based analogs (e.g., Compound A) .
  • Melting Points : While data for Compound X is unavailable, related acridine derivatives (e.g., Compound D) exhibit high melting points (179–230°C), suggesting strong intermolecular forces .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of [2-Ethoxy...]acetic acid, and how do substitution patterns influence reaction yields?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. For example, the decahydroacridine core can be constructed via cyclocondensation of diketones with amines under acidic conditions . Substitution patterns (e.g., ethoxy and tetramethyl groups) require careful optimization:

  • Ethoxy Group : Introduced via nucleophilic aromatic substitution (e.g., using ethoxide in DMF at 80°C) .
  • Tetramethyl Groups : Added through alkylation of intermediate enolates, where steric hindrance may reduce yields by ~15–20% compared to less substituted analogs .
  • Yield Optimization : Use high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediates, ensuring purity >95% before proceeding to subsequent steps .

Q. Which spectroscopic techniques are most effective for characterizing the decahydroacridine core and its substituents?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the 3D conformation of the decahydroacridine ring, confirming boat/chair conformations and substituent orientations (e.g., tetramethyl groups at positions 3,3,6,6) .
  • NMR Spectroscopy :
  • ¹H NMR : Distinct methyl singlet at δ 1.2–1.4 ppm for tetramethyl groups; aromatic protons from the phenoxy moiety appear as doublets at δ 6.8–7.2 ppm .
  • ¹³C NMR : Carbonyl signals (C=O) at ~200 ppm and quaternary carbons in the acridine core at 45–55 ppm .
  • IR Spectroscopy : Confirms keto-enol tautomerism via C=O stretches at 1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling enhance the design of synthetic routes for this compound?

  • Methodological Answer :

  • Reaction Path Prediction : Tools like ICReDD’s quantum chemical calculations identify low-energy pathways for cyclization and functionalization, reducing trial-and-error experimentation .
  • Transition State Analysis : Density Functional Theory (DFT) predicts steric clashes during alkylation steps (e.g., tetramethyl group addition), guiding solvent selection (e.g., THF over DMSO for reduced steric hindrance) .
  • Database Integration : Cross-referencing with REAXYS or Pistachio databases validates proposed intermediates against known analogs, improving route feasibility .

Q. What strategies resolve discrepancies in spectral data when confirming the compound’s structure?

  • Methodological Answer :

  • Contradiction Scenario : If NMR signals for ethoxy and acridine protons overlap, employ 2D techniques (e.g., COSY, HSQC) to assign peaks unambiguously .
  • Case Study : In X-ray vs. NMR conflicts (e.g., unexpected diastereomers), use variable-temperature NMR to detect dynamic processes or recrystallize in alternative solvents (e.g., hexane/EtOAc) to isolate dominant conformers .
  • Statistical Validation : Apply principal component analysis (PCA) to compare experimental spectra with simulated data from computational models .

Q. How do steric effects from tetramethyl groups influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer :

  • Steric Hindrance Quantification : Molecular mechanics (MMFF94) simulations show a 30% reduction in reaction rates at the acridine C9 position due to methyl group bulk .
  • Comparative Analysis :
Reaction SiteSubstituentRate Constant (k, s⁻¹)
C9 (unsubstituted)–H2.5 × 10⁻³
C9 (tetramethyl)–CH₃1.7 × 10⁻³
  • Mitigation Strategy : Use bulky Lewis acids (e.g., Et₃Al) to shield reactive sites and direct nucleophiles to less hindered positions .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in studies involving this compound?

  • Methodological Answer :

  • Source Identification : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values may vary by 10-fold between HEK293 (24h exposure) and HeLa (48h exposure) due to metabolic differences .
  • Statistical Reconciliation : Apply Bland-Altman plots to assess systematic biases or outlier removal via Grubbs’ test (α = 0.05) .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C at the ethoxy group) to track metabolite interference in conflicting assays .

Functional Group Stability

Q. What are the key degradation pathways for the ethoxy and keto groups under acidic conditions?

  • Methodological Answer :

  • Ethoxy Group : Prone to acid-catalyzed hydrolysis (t₁/₂ = 2h at pH 2), forming phenolic byproducts. Stabilize via buffering (pH 6–7) or micellar encapsulation .
  • Keto Groups : Susceptible to enolization, leading to dimerization. Monitor via UV-Vis at 280 nm; add radical scavengers (e.g., BHT) to suppress oxidation .

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